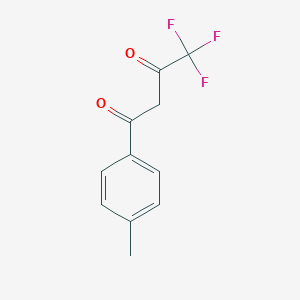

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZMHTIRFOFFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338613 | |

| Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720-94-5 | |

| Record name | 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599J6Q8THK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

An In-depth Technical Guide to the

Introduction

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, also known as 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, is a fluorinated β-diketone with the chemical formula C₁₁H₉F₃O₂.[1][2][3][4] It serves as a critical intermediate in organic synthesis, most notably in the pharmaceutical industry.[1][5] Its primary application is as a key precursor in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[6][7][8] The presence of the trifluoromethyl group (-CF₃) in its structure imparts unique electronic properties and enhances the biological activity of the final pharmaceutical products.[1][8] Beyond pharmaceuticals, this compound is also utilized in material science for developing advanced polymers and coatings with improved chemical resistance and thermal stability.[1]

Synthesis via Claisen Condensation

The most common and efficient method for synthesizing this compound is the Claisen condensation reaction.[7][9] This reaction involves the base-mediated acylation of a ketone or ester. In this specific synthesis, 4'-methylacetophenone reacts with an ethyl trifluoroacetate in the presence of a suitable base to form the desired β-diketone.[7][9]

The general chemical equation is as follows: CH₃C₆H₄COCH₃ + CF₃COOC₂H₅ → CH₃C₆H₄COCH₂COCF₃ + C₂H₅OH

Data Presentation

The physical and chemical properties of the target compound are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 720-94-5 | [1][2][6] |

| Molecular Formula | C₁₁H₉F₃O₂ | [1][2][4] |

| Molecular Weight | 230.18 g/mol | [1][2][3][4] |

| Appearance | Light cream or Off-white to Cream crystalline solid/powder | [1][10] |

| Melting Point | 40-46 °C | [1][10] |

| Purity | ≥ 97-99% | [1][11][12] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | [2][4] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis based on established literature.[6]

Objective: To synthesize this compound via Claisen condensation.

Materials:

-

4'-Methylacetophenone

-

Ethyl trifluoroacetate

-

Potassium carbonate (particle size ~600 nm)

-

Acetonitrile-Isopropanol solvent mixture (1:1, v/v)

-

10% Hydrochloric acid solution

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup : To a 500 mL single-necked flask, add 200 mL of the acetonitrile-isopropanol (1:1, v/v) solvent mixture.[6]

-

Addition of Reactants : Sequentially add 200 mmol (26.8 mL) of 4'-methylacetophenone and 600 mmol (72 mL) of ethyl trifluoroacetate to the flask.[6]

-

Base Addition : Add 360 mmol of potassium carbonate to the reaction mixture.[6]

-

Reaction Conditions : Stir the mixture at 40°C for 24 hours.[6]

-

Work-up :

-

After the reaction is complete, filter the mixture to recover the potassium carbonate and the potassium bicarbonate by-product.[6]

-

The filtrate is subjected to reduced pressure distillation to recover the solvent and any unreacted starting materials for reuse.[6]

-

Add an equal volume of water to the distillation residue.[6]

-

Adjust the pH to 6 using a 10% hydrochloric acid solution.[6]

-

Perform liquid-liquid extraction four times using 70 mL of ethyl acetate for each extraction.[6]

-

-

Purification : Combine the organic phases, concentrate the solution, and perform freeze-crystallization to yield the final product as a light yellow solid.[6]

Results: This protocol has been reported to produce 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with a high yield of approximately 99.08%.[6]

Table 2: Summary of Synthesis Parameters

| Parameter | Details | Reference |

| Reactant 1 | 4'-Methylacetophenone (200 mmol) | [6] |

| Reactant 2 | Ethyl trifluoroacetate (600 mmol) | [6] |

| Base | Potassium Carbonate (360 mmol) | [6] |

| Solvent | Acetonitrile-Isopropanol (1:1, v/v) | [6] |

| Temperature | 40°C | [6] |

| Reaction Time | 24 hours | [6] |

| Yield | 99.08% | [6] |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the compound's role in pharmaceutical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound AldrichCPR 720-94-5 [sigmaaldrich.com]

- 5. 4,4,4-trifluoro-1-p-tolyl-1,3-butanedione | 720-94-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione - Google Patents [patents.google.com]

- 10. premierindia.co.in [premierindia.co.in]

- 11. Synthonix, Inc > 720-94-5 | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione [synthonix.com]

- 12. scbt.com [scbt.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, a fluorinated β-diketone, is a key chemical intermediate of significant interest in the pharmaceutical industry. Its primary role is as a precursor in the synthesis of Celecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation. The unique structural features of this compound, including the trifluoromethyl group and the tolyl moiety, are instrumental in the construction of the pyrazole core of Celecoxib. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its pivotal role in the synthesis of Celecoxib.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | |

| Synonyms | 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| CAS Number | 720-94-5 | [1] |

| Molecular Formula | C₁₁H₉F₃O₂ | [1] |

| Molecular Weight | 230.18 g/mol | [1] |

| Melting Point | 44-46°C | [2] |

| Boiling Point | 269.9 ± 35.0 °C (Predicted) | [2] |

| Solubility | Water: 526.4 mg/L at 20°C (Predicted) Methanol: Soluble Chloroform: Sparingly Soluble | [2][3] |

| pKa | 5.91 ± 0.25 (Predicted) | [2] |

| LogP | 1.95 at 20°C (Predicted) | [2] |

| XLogP3 | 2.9 (Computed) | [4][5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.

Determination of Melting Point

The melting point of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Solvents: Deionized water, methanol, ethanol, dimethyl sulfoxide (DMSO), and other relevant organic solvents.

-

Procedure:

-

Weigh a specific amount of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (e.g., 10 mg) and place it into a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, the solubility can be further quantified by adding more solvent until dissolution is achieved or by using analytical techniques such as HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound in a saturated solution.

-

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity of a compound. For a fluorinated compound like 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, ¹⁹F NMR spectroscopy offers a precise method for LogP determination.

-

Apparatus: NMR spectrometer with ¹⁹F capabilities, vials, vortex mixer, centrifuge.

-

Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), internal standard (a fluorinated compound with a known LogP value).

-

Procedure:

-

Prepare a stock solution of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione and the internal standard in n-octanol.

-

Mix a known volume of the n-octanol stock solution with an equal volume of water in a vial.

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing and allow the system to reach equilibrium.

-

Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

-

Acquire the ¹⁹F NMR spectrum for each aliquot.

-

The ratio of the integrals of the compound's peak to the internal standard's peak in each phase is used to calculate the partition coefficient (P), and subsequently, the LogP value (LogP = log10(P)).

-

Role in Celecoxib Synthesis

The primary and most significant application of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is as a crucial building block in the synthesis of the anti-inflammatory drug, Celecoxib.[6] The diketone functionality and the trifluoromethyl group are essential for the regioselective formation of the pyrazole ring, a core structural motif of Celecoxib.[7]

The synthesis involves a condensation reaction between 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine.[8] This reaction leads to the formation of the 1,5-diarylpyrazole structure of Celecoxib.

Below is a diagram illustrating the synthetic pathway from 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione to Celecoxib.

Caption: Synthesis of Celecoxib from its key intermediates.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity or the specific signaling pathways modulated by 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione itself. Its biological relevance is almost exclusively discussed in the context of being a precursor to Celecoxib.

The final product, Celecoxib, is a selective COX-2 inhibitor. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, Celecoxib reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

The logical relationship of this compound to its therapeutic effect via Celecoxib is depicted in the following diagram.

Caption: Pathway from chemical intermediate to therapeutic effect.

Conclusion

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is a fundamentally important molecule in medicinal chemistry, particularly in the production of the widely used anti-inflammatory drug, Celecoxib. While a comprehensive experimental characterization of all its physicochemical properties is not fully available in the public domain, the existing data and predictive models provide a solid foundation for its application in research and drug development. The experimental protocols provided in this guide offer a starting point for researchers to further characterize this compound. Future research could focus on elucidating any direct biological activities of this intermediate and its potential applications beyond its role as a precursor.

References

- 1. Shop 4,4,4-Trifluoro-1-p-Tolyl-Butane-1,3-Dione - Pharma Use | Advent [adventchembio.com]

- 2. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione | C11H9F3O2 | CID 18624099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione | C11H9F3O2 | CID 15772021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. zenodo.org [zenodo.org]

Unveiling the Chemistry of a Key Pharmaceutical Intermediate: A Technical Guide to 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, a trifluoromethyl-containing β-diketone, is a pivotal intermediate in the synthesis of various organic compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[1] Its unique structural features, including the electron-withdrawing trifluoromethyl group and the reactive dicarbonyl moiety, make it a versatile building block in medicinal and materials chemistry. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its synthesis and physicochemical properties. It is important to note that as of the latest literature review, the detailed crystal structure of this compound is not publicly available in major crystallographic databases.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in organic synthesis and for the development of purification and characterization protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉F₃O₂ | [1][2] |

| Molecular Weight | 230.18 g/mol | [1][2] |

| CAS Number | 720-94-5 | [1][2] |

| Appearance | Solid | [2] |

| InChI | InChI=1S/C11H9F3O2/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | [1] |

| InChIKey | WRZMHTIRFOFFPY-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | [1] |

Synthesis Protocols

The synthesis of this compound is a critical process in the production of Celecoxib. Several synthetic routes have been reported, with the Claisen condensation being a common and efficient method.

Claisen Condensation of 4'-Methylacetophenone and Ethyl Trifluoroacetate

A widely employed method involves the base-catalyzed Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate.

Experimental Protocol:

-

Reaction Setup: A solution of 4'-methylacetophenone and ethyl trifluoroacetate in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium hydride or sodium ethoxide, is slowly added to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of an aqueous acid solution (e.g., dilute HCl). The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by techniques such as column chromatography or recrystallization to yield the pure this compound.

Caption: Synthesis Workflow Diagram

Molecular Structure

The molecular structure of this compound is characterized by a central butane-1,3-dione backbone. One carbonyl group is attached to a 4-methylphenyl (p-tolyl) group, while the other is adjacent to a trifluoromethyl group.

Caption: 2D Molecular Structure

Crystal Structure Analysis

A thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a definitive crystal structure for this compound. Therefore, detailed information regarding its unit cell parameters, space group, and intramolecular bond lengths and angles from X-ray diffraction studies is not available at this time. The determination of its crystal structure would be a valuable contribution to the field, providing deeper insights into its solid-state conformation and intermolecular interactions, which could further inform its use in synthesis and materials science.

Applications in Drug Development

The primary application of this compound is as a key starting material in the synthesis of Celecoxib. The diketone functionality allows for a condensation reaction with a substituted hydrazine to form the pyrazole ring, which is the core of the Celecoxib molecule. The trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of the final drug product, including its metabolic stability and binding affinity.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While its synthesis and physicochemical properties are well-documented, a publicly available crystal structure remains elusive. The determination of its solid-state structure would provide valuable information for researchers and professionals in drug development and materials science, potentially enabling the design of more efficient synthetic routes and novel applications.

References

An In-depth Technical Guide to Keto-enol Tautomerism in Trifluoromethyl β-Diketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism exhibited by trifluoromethyl β-diketones. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of these molecules, leading to a pronounced preference for the enol tautomer. This document details the structural and electronic factors governing this equilibrium, presents quantitative data on tautomeric populations in various solvents, and provides detailed experimental protocols for the analysis of these systems. Furthermore, the implications of this tautomeric behavior in the context of drug design and development are discussed, highlighting the crucial role of the enol form in biological activity and metal chelation.

Introduction: The Predominance of the Enol Form

β-Diketones are classic examples of compounds that exhibit keto-enol tautomerism, a dynamic equilibrium between a diketo form and one or more enol forms. In the case of trifluoromethyl β-diketones, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group dramatically shifts the equilibrium towards the enol tautomer.[1] In nonpolar media, these compounds predominantly exist as a mixture of two chelated cis-enol forms.[1] This preference for the enol form is attributed to the formation of a stable intramolecular hydrogen bond and the electron-withdrawing effect of the -CF3 group, which increases the acidity of the α-protons and stabilizes the resulting enolate-like structure.

The general equilibrium can be depicted as follows:

Caption: Keto-enol and enol-enol tautomerism in trifluoromethyl β-diketones.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is sensitive to a variety of factors, including the nature of the substituents and the polarity of the solvent.

Substituent Effects

The electronic properties of the substituents on the β-diketone backbone play a crucial role in determining the tautomeric ratio. Electron-withdrawing groups, such as the trifluoromethyl group, favor the enol form by increasing the acidity of the α-hydrogens and stabilizing the enolate through induction. Conversely, electron-donating groups can decrease the enol content.

Solvent Effects

The polarity of the solvent significantly impacts the keto-enol equilibrium. In general, non-polar solvents tend to favor the enol form, where the intramolecular hydrogen bond is a key stabilizing feature. In polar, protic solvents, the formation of intermolecular hydrogen bonds with the solvent can disrupt the internal hydrogen bond of the enol, potentially shifting the equilibrium towards the keto form.[2] Polar aprotic solvents can also influence the equilibrium based on their dipole moments and their ability to stabilize the more polar tautomer.[3]

Quantitative Analysis of Tautomeric Equilibrium

The quantitative determination of the keto-enol equilibrium constant (Keq) is essential for understanding the properties and reactivity of trifluoromethyl β-diketones. Spectroscopic techniques are the primary tools for this analysis.

Data Presentation: Tautomeric Ratios

The following table summarizes the percentage of the enol form for a selection of trifluoromethyl β-diketones in different solvents, as determined by 1H NMR spectroscopy.

| β-Diketone | R Group | Solvent | % Enol Form | Reference |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenyl | CDCl3 | >95% | [1] |

| 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | p-Tolyl | CDCl3 | >95% | [1] |

| 4,4,4-Trifluoro-1-(p-anisyl)-1,3-butanedione | p-Anisyl | CDCl3 | >95% | [1] |

| 4,4,4-Trifluoro-1-(p-chlorophenyl)-1,3-butanedione | p-Chlorophenyl | CDCl3 | >95% | [1] |

| 4,4,4-Trifluoro-1-(thien-2-yl)-1,3-butanedione | Thien-2-yl | CDCl3 | >95% | [1] |

| 1,1,1-Trifluoro-2,4-pentanedione | Methyl | CDCl3 | ~90% | [4] |

| 1,1,1-Trifluoro-2,4-pentanedione | Methyl | DMSO-d6 | ~85% | [2] |

Experimental Protocols for Tautomer Analysis

Accurate determination of the keto-enol tautomeric ratio requires carefully executed experimental procedures. The following sections provide detailed methodologies for the most common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR spectroscopy is a powerful, non-invasive technique for determining the ratio of keto and enol tautomers in solution.[3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.05 M) of the trifluoromethyl β-diketone in the desired deuterated solvent (e.g., CDCl3, DMSO-d6).

-

NMR Acquisition: Record a high-resolution 1H NMR spectrum at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay to obtain accurate integrations of the signals.

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms. The enolic proton typically appears as a broad singlet between 12 and 16 ppm. The α-proton of the keto form usually appears as a singlet between 3.5 and 4.5 ppm. The protons of the other substituents will also have distinct chemical shifts for each tautomer.

-

Integrate the signals corresponding to a specific proton or group of protons in both the keto and enol forms.

-

Calculate the percentage of the enol form using the following equation:

% Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

-

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium.[6] The keto and enol tautomers possess different chromophores and thus exhibit distinct absorption maxima (λmax). The conjugated system in the enol form typically results in a bathochromic shift (longer wavelength) compared to the non-conjugated keto form.[7]

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions of the trifluoromethyl β-diketone with a known total concentration in various solvents of spectroscopic grade.

-

UV-Vis Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm). Use a matched pair of quartz cuvettes, with the pure solvent as a reference.[3]

-

Data Analysis:

-

Identify the λmax corresponding to the keto and enol forms. This may require deconvolution of overlapping bands.

-

Using the Beer-Lambert law (A = εbc), and assuming the molar absorptivities (ε) for each tautomer are known or can be determined under conditions where one form predominates, the concentration of each tautomer can be calculated.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer. The keto and enol forms have distinct vibrational frequencies for their carbonyl and hydroxyl groups.

Characteristic Vibrational Frequencies:

-

Keto Form:

-

C=O stretching: 1700-1740 cm-1 (two bands for the two carbonyl groups)

-

-

Enol Form:

-

C=O stretching (conjugated): 1600-1650 cm-1

-

C=C stretching: 1540-1600 cm-1

-

O-H stretching (intramolecularly hydrogen-bonded): 2500-3200 cm-1 (broad band)

-

Synthesis of Trifluoromethyl β-Diketones

A common method for the synthesis of trifluoromethyl β-diketones is the Claisen condensation reaction between a methyl ketone and an ethyl trifluoroacetate in the presence of a strong base, such as sodium ethoxide or sodium hydride.[9]

General Synthetic Procedure for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione:

-

To a solution of sodium ethoxide in absolute ethanol, add acetophenone dropwise with stirring.

-

Then, add ethyl trifluoroacetate dropwise to the reaction mixture.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction is quenched with an aqueous acid solution.

-

The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 4. scispace.com [scispace.com]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. dial.uclouvain.be [dial.uclouvain.be]

- 9. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic applications of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. The information contained herein is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Mass Spectrometry Data

Mass spectrometry analysis of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), reveals a fragmentation pattern characteristic of its molecular structure. The key mass-to-charge ratios (m/z) are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 230 | Molecular Ion [M]+ |

| 161 | Loss of CF3 group |

| 119 | Fragment corresponding to the p-toluoyl group |

| 91 | Tropylium ion (rearrangement of tolyl group) |

| 69 | CF3+ fragment |

Table 1: Key Mass Spectrometry Fragmentation Data for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the GC-MS analysis of β-dicarbonyl compounds like this compound.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) is used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Infrared Spectroscopy Data

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The diketone and trifluoromethyl groups give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1700 - 1650 | C=O stretch (enol form) | β-Diketone |

| ~1600 | C=C stretch (enol form) | Enone |

| ~1350 - 1150 | C-F stretch | Trifluoromethyl (CF₃) |

| ~3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring |

| ~1600, ~1475 | C=C stretch (aromatic) | Aromatic Ring |

Table 2: Characteristic Infrared Absorption Bands for this compound.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of this compound can be obtained using the following general procedure.

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For vapor phase IR, the sample is heated to produce a sufficient vapor pressure in a gas cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Synthetic Application: Synthesis of Celecoxib

This compound is a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The synthetic pathway involves a condensation reaction with a substituted hydrazine.

The logical workflow for the spectroscopic analysis of this compound is outlined below.

A Technical Guide to the Claisen Condensation Synthesis of Fluorinated β-Diketones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Claisen condensation reaction for the synthesis of fluorinated β-diketones. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and altered physicochemical characteristics. This document details the reaction mechanism, experimental protocols, and key factors influencing the synthesis, supported by quantitative data and visual diagrams.

Introduction to Fluorinated β-Diketones and the Claisen Condensation

Fluorinated β-diketones are valuable building blocks in organic synthesis, serving as versatile ligands in coordination chemistry and as precursors for various bioactive molecules.[1] The introduction of fluorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is widely employed for the synthesis of β-dicarbonyl compounds.[3][4] The classical approach involves the base-mediated condensation of an ester with a ketone or another ester.[4] In the context of fluorinated β-diketones, a common strategy is the reaction of a fluorinated ester with a ketone.[4][5]

Reaction Mechanism and Key Parameters

The Claisen condensation proceeds through a series of reversible steps initiated by the deprotonation of the α-carbon of the ketone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the fluorinated β-diketone. A final deprotonation of the product by the alkoxide drives the reaction to completion.[6]

Key parameters influencing the success of the Claisen condensation for synthesizing fluorinated β-diketones include the choice of base, solvent, reaction temperature, and the nature of the reactants.

Choice of Base

The selection of a suitable base is critical. Strong alkoxide bases such as sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are commonly used.[4][5] The choice of alkoxide should ideally match the alcohol portion of the ester to prevent transesterification side reactions. Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be employed and have been shown to be effective, particularly when using aprotic solvents.[2] The quality and activity of the base can significantly impact the reaction yield.[4]

Solvent Effects

The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reactivity of the base. Anhydrous ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are frequently used.[4][5] In some cases, the reaction can be performed in the alcohol corresponding to the alkoxide base.[7] Aprotic solvents are generally preferred when using sodium hydride as the base.[2]

Reactant Structure

The structure of both the ketone and the fluorinated ester plays a crucial role. The ketone must possess at least one acidic α-proton to form the enolate. Steric hindrance around the carbonyl groups of either reactant can affect the reaction rate and yield. The use of highly fluorinated esters, such as ethyl trifluoroacetate, is common for introducing the trifluoromethyl group.[5]

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for the synthesis of representative fluorinated β-diketones and summarizes quantitative data in tabular format for easy comparison.

Synthesis of 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (2-Thenoyltrifluoroacetone, Htta)

2-Thenoyltrifluoroacetone is a widely used fluorinated β-diketone in coordination chemistry and solvent extraction.[5]

Experimental Protocol:

-

Preparation of the Base Suspension: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, washed with anhydrous hexane) in anhydrous tetrahydrofuran (THF).

-

Reactant Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of 2-acetylthiophene and ethyl trifluoroacetate in anhydrous THF dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 5 °C.[8]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Alternatively, the mixture can be refluxed for a few hours to complete the reaction, although prolonged reflux may decrease the yield.[8]

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the mixture is acidic.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or by forming a copper(II) chelate followed by decomposition with acid.[4][5]

Quantitative Data for the Synthesis of Fluorinated β-Diketones

The following tables summarize the reaction conditions and yields for the synthesis of various fluorinated β-diketones via Claisen condensation.

Table 1: Synthesis of 2-Thenoyltrifluoroacetone (Htta) and Analogs

| Ketone | Fluorinated Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Acetylthiophene | Ethyl trifluoroacetate | NaOEt | Et₂O | Reflux | - | - | [5] |

| 2-Acetylthiophene | Methyl heptafluorobutanoate | NaOMe | Et₂O | RT | 12 | 65 | [8] |

| 2-Acetylthiophene | Ethyl trifluoroacetate | NaH | THF | <5 then RT | 12 | 71 | [8] |

Table 2: Synthesis of Other Fluorinated β-Diketones

| Ketone | Fluorinated Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetone | Ethyl trifluoroacetate | NaOEt | Ethanol | 50 | 4 | 40.1 | [6] |

| Acetone | Methyl trifluoroacetate | NaOMe | Methanol | 40 | 4 | 45.4 | [6] |

| 1,1,1-Trifluoroacetone | Perfluoroalkylesters | Alkoxides | n-Pentane | - | - | Good to Excellent | [4] |

Experimental Workflow and Purification

The general workflow for the synthesis and purification of fluorinated β-diketones via Claisen condensation is depicted below.

Purification of the final product is crucial to remove unreacted starting materials and side products. Common purification techniques include:

-

Vacuum Distillation: This method is effective for thermally stable and relatively volatile fluorinated β-diketones.[5]

-

Purification via Copper(II) Chelate Formation: This technique involves the reaction of the crude β-diketone with a copper(II) salt (e.g., copper(II) acetate) to form a stable, often crystalline, copper(II) chelate. This chelate can be easily separated by filtration and then decomposed by treatment with a strong acid to regenerate the pure β-diketone.[4] This method is particularly useful for non-volatile or thermally sensitive products.

Applications in Drug Development and Research

Fluorinated β-diketones are valuable scaffolds in drug discovery and development. Their ability to chelate metal ions is exploited in the design of metal-based therapeutics and diagnostic agents. The incorporation of fluorine can enhance the pharmacokinetic properties of drug candidates, including increased metabolic stability and improved membrane permeability. Furthermore, these compounds serve as key intermediates in the synthesis of more complex heterocyclic compounds with a wide range of biological activities.

Conclusion

The Claisen condensation is a robust and versatile method for the synthesis of fluorinated β-diketones. Careful consideration of the reaction parameters, including the choice of base, solvent, and temperature, is essential for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the field of medicinal chemistry and organic synthesis to effectively utilize this important reaction for the preparation of valuable fluorinated building blocks.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 8. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

The Synthesis of Diones via Friedel-Crafts Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Friedel-Crafts acylation reaction mechanism as it applies to the synthesis of diones. It covers the core mechanistic principles, detailed experimental protocols derived from established literature, and quantitative data to inform experimental design and optimization.

Core Principles: The Reaction Mechanism

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. The synthesis of diones via this method typically employs a bifunctional acylating agent, such as a diacid chloride or a cyclic anhydride, in the presence of a Lewis acid catalyst. The reaction proceeds through several key steps, beginning with the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation. The subsequent loss of a proton from the sigma complex restores aromaticity and yields the acylated product. In the case of dione synthesis, this process can occur intermolecularly, where two separate aromatic molecules are acylated, or intramolecularly, where a second acylation occurs on the same molecule, often leading to cyclic diones.

The choice of substrate, acylating agent, and catalyst is critical. Aromatic substrates must be sufficiently activated (electron-rich) to undergo electrophilic attack. Deactivated rings, such as those bearing nitro groups, are generally unreactive. Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). The stoichiometry of the catalyst is also a key consideration, as it can complex with both the acylating agent and the resulting ketone product.

Mechanistic Pathway

The generalized mechanism for the Friedel-Crafts acylation leading to a dione using a diacid chloride is illustrated below. This pathway highlights the sequential formation of the two acylium ions and their subsequent attack on the aromatic substrate.

Technical Guide: Solubility and Stability of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, a trifluorinated β-diketone, is a key pharmaceutical intermediate, most notably in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Its chemical structure, featuring a trifluoromethyl group, imparts unique electronic and steric properties that influence its reactivity and stability.[2] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound and outlines detailed experimental protocols for their determination, catering to the needs of researchers in pharmaceutical development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione | [4][5] |

| CAS Number | 720-94-5 | [6] |

| Molecular Formula | C₁₁H₉F₃O₂ | [6][7] |

| Molecular Weight | 230.18 g/mol | [3][7] |

| Appearance | White to light yellow or light orange powder/crystal | [4] |

| Melting Point | 45.0 to 49.0 °C | [4] |

| Predicted Water Solubility | 526.4 mg/L at 20°C | [7] |

| Predicted pKa | 5.91 ± 0.25 | [7] |

Solubility Profile

| Solvent | Solubility | Reference |

| Methanol | Soluble | [1][4] |

| Chloroform | Sparingly Soluble | [7] |

To address the lack of quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided in Section 5.1. Researchers can utilize this protocol to generate precise solubility data in solvents relevant to their specific applications, such as those commonly used in synthesis, purification, and formulation.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in multi-step syntheses. As a β-diketone, it exists in a tautomeric equilibrium between the keto and enol forms, which can influence its stability and reactivity. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the thermal stability of the molecule.[8][9]

Comprehensive stability data from forced degradation studies are not currently available. Therefore, a detailed protocol for conducting such studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) is provided in Section 5.2. These studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, in line with ICH guidelines.[10][11][12]

Experimental Protocols

Protocol for Determination of Quantitative Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Caption: Workflow for Quantitative Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, chloroform) in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Protocol for Forced Degradation (Stress Stability) Studies

This protocol provides a framework for conducting forced degradation studies to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[10][11][12]

Caption: Workflow for Forced Degradation Studies.

Methodology:

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C).

-

Basic: Dissolve the compound in a solution of 0.1 M NaOH and heat at a specified temperature (e.g., 60°C).

-

Neutral: Dissolve the compound in purified water and heat at a specified temperature (e.g., 60°C).

-

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

-

Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) in a calibrated oven.

-

Sample Analysis: At specified time intervals, withdraw samples from each stress condition. Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining and the amount of each degradation product formed. This data can be used to determine the degradation rate and pathway. Significant degradation products may require further characterization using techniques like LC-MS.

Conclusion

This compound is a crucial intermediate in pharmaceutical synthesis. While some of its fundamental physicochemical properties are known, a comprehensive understanding of its solubility and stability requires further experimental investigation. The protocols provided in this guide offer a systematic approach for researchers to generate the necessary quantitative data to support process development, formulation design, and regulatory filings. The inherent stability suggested by its fluorinated structure, coupled with a detailed understanding of its degradation pathways, will enable its effective and reliable use in the development of new chemical entities.

References

- 1. ruifuchem.com [ruifuchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Shop 4,4,4-Trifluoro-1-p-Tolyl-Butane-1,3-Dione - Pharma Use | Advent [adventchembio.com]

- 7. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]

- 8. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmadekho.com [pharmadekho.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (CAS 720-94-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.

Core Chemical Identity and Structure

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, identified by CAS number 720-94-5, is a diketone featuring a trifluoromethyl group and a para-methylphenyl (p-tolyl) substituent. This unique combination of functional groups imparts specific reactivity that is crucial for its role in pharmaceutical synthesis.

Structure:

The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the adjacent methylene protons, facilitating its participation in condensation reactions.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.

| Identifier | Value |

| CAS Number | 720-94-5 |

| Molecular Formula | C₁₁H₉F₃O₂ |

| Molecular Weight | 230.18 g/mol |

| IUPAC Name | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione |

| Synonyms | 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione |

| Physical Property | Value | Source |

| Appearance | Pale yellow to yellow powder/solid. | [1] |

| Melting Point | 45.0-49.0 °C | [1] |

| Solubility | Soluble in Methanol. | [1] |

| Purity | >99.0% (GC) | [1] |

Experimental Protocols

Synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

A common and efficient method for the synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is the Claisen condensation of 4'-methylacetophenone and ethyl trifluoroacetate.

Materials:

-

4'-Methylacetophenone

-

Ethyl trifluoroacetate

-

Potassium carbonate

-

Acetonitrile

-

Isopropanol

-

10% Hydrochloric acid solution

-

Ethyl acetate

-

Water

Procedure: [1]

-

To a 500 mL single-necked flask, add 200 mL of a solvent mixture of acetonitrile-isopropanol (1:1, v/v).

-

Sequentially add 200 mmol (26.8 mL) of 4'-methylacetophenone and 600 mmol (72 mL) of ethyl trifluoroacetate to the flask.

-

Add 360 mmol of potassium carbonate.

-

Stir the reaction mixture at 40°C for 24 hours.

-

After the reaction is complete, recover the potassium carbonate by filtration.

-

Distill the filtrate under reduced pressure to recover the solvent and unreacted raw materials.

-

To the distillation residue, add an equal volume of water.

-

Adjust the pH to 6 with a 10% hydrochloric acid solution.

-

Extract the aqueous phase four times with ethyl acetate (70 mL each time).

-

Combine the organic phases, concentrate, and freeze-crystallize to obtain the light yellow solid product.

This procedure has been reported to yield the product in high purity (99.08%).[1]

Characterization

The structure and purity of the synthesized 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be consistent with the molecular structure, showing signals for the aromatic protons of the p-tolyl group, the methyl protons, and the methylene protons.

-

¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbons, the trifluoromethyl carbon, and the carbons of the aromatic ring and methyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) and the C-F bonds of the trifluoromethyl group. The spectrum should be consistent with the compound's structure.[1]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Visualizations

Synthesis Reaction Mechanism: Claisen Condensation

The synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione proceeds via a Claisen condensation mechanism. The following diagram illustrates the key steps of this reaction.

Caption: Mechanism of the Claisen condensation for the synthesis of CAS 720-94-5.

Experimental Workflow for Synthesis

The following diagram outlines the key stages in the experimental procedure for the synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.

Caption: Experimental workflow for the synthesis of CAS 720-94-5.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Celecoxib Utilizing 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used nonsteroidal anti-inflammatory drug (NSAID) for the treatment of arthritis and acute pain.[1] A key intermediate in the chemical synthesis of Celecoxib is 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (CAS 720-94-5).[2][3][4][5][6] This diketone, with its trifluoromethyl group and tolyl substituent, provides the necessary chemical framework for the efficient construction of the pyrazole core of the Celecoxib molecule.[2] These application notes provide detailed protocols and quantitative data for the synthesis of Celecoxib, focusing on the critical role of this trifluorinated intermediate.

Synthesis Overview

The synthesis of Celecoxib from this compound is typically a two-step process:

-

Claisen Condensation: The formation of this compound from p-methylacetophenone and an ethyl trifluoroacetate.[1][7][8]

-

Cyclocondensation: The reaction of the dione intermediate with 4-sulphonamidophenylhydrazine or its hydrochloride salt to form the pyrazole ring of Celecoxib.[1][9]

Data Presentation

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Methylacetophenone | Ethyl trifluoroacetate | Sodium hydride | Toluene | 60-65 | 1 | 96 | [8][10] |

| p-Methylacetophenone | Ethyl trifluoroacetate | Sodium hydride | Toluene | 40-45 | 5 | 91 | [10] |

| p-Methylacetophenone | Ethyl trifluoroacetate | Potassium hydride | Toluene | 30-35 | 6 | 86 | [10] |

| p-Methylacetophenone | Ethyl trifluoroacetate | Sodium methoxide | Toluene | 55-60 | 4 | Not specified | [7] |

Table 2: Synthesis of Celecoxib from this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| This compound | 4-Sulphonamidophenylhydrazine hydrochloride | Methanol | 65 | 10 | Not specified | [9] |

| This compound | 4-Sulphonamidophenylhydrazine hydrochloride | Ethyl acetate / Water | 75-80 | 5 | Not specified | [9] |

| This compound | 4-Sulphonamidophenylhydrazine hydrochloride | Ethanol / Water (Flow Synthesis) | 90 | 1 | 90-96 | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a high-yield synthesis method.[8][10]

Materials:

-

p-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride

-

Toluene

-

15% Hydrochloric acid

-

Petroleum ether

Procedure:

-

To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

-

Stir the mixture and heat to 60-65 °C.

-

Concurrently add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.

-

Maintain the temperature at 60-65 °C for 1 hour after the addition is complete.

-

Cool the reaction mixture to 30 °C and slowly add 120 mL of 15% hydrochloric acid.

-

Allow the layers to separate and collect the organic layer.

-

Remove the toluene by evaporation under reduced pressure to obtain the crude product.

-

For further purification, the residue can be crystallized from petroleum ether.

Protocol 2: Synthesis of Celecoxib

This protocol describes the cyclocondensation reaction to form Celecoxib.[9]

Materials:

-

This compound

-

4-Sulphonamidophenylhydrazine hydrochloride

-

Ethyl acetate

-

Water

Procedure:

-

In a reaction vessel, combine 10.5 g of this compound and 10.5 g of 4-sulphonamidophenylhydrazine hydrochloride.

-

Add 50 mL of ethyl acetate and 50 mL of water to the mixture.

-

Heat the mixture to 75-80 °C and stir for 5 hours.

-

Cool the reaction mixture to 0-5 °C and continue stirring for 1 hour.

-

The precipitated solid is collected by filtration.

-

Wash the solid with 150 mL of water and dry to obtain Celecoxib.

Visualizations

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS 720-94-5 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 7. zenodo.org [zenodo.org]

- 8. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 10. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

Application of Trifluoromethyl β-Diketones as Ligands for Metal Complexes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of trifluoromethyl β-diketone ligands in the formation of metal complexes, with a focus on their utility in medicinal chemistry, catalysis, and materials science. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these versatile compounds in a research and development setting.

Introduction

Trifluoromethyl (CF3) β-diketones are a class of organic ligands that form stable chelate complexes with a wide range of metal ions. The strong electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the resulting metal complexes, enhancing their Lewis acidity, volatility, and in some cases, biological activity and catalytic performance. These properties make trifluoromethyl β-diketonate metal complexes attractive candidates for various applications, including as anticancer and antimicrobial agents, catalysts for organic transformations, and precursors for the chemical vapor deposition of metal oxide thin films.

Applications in Medicinal Chemistry

Metal complexes bearing trifluoromethyl β-diketone ligands have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The incorporation of a metal center can lead to novel mechanisms of action and help overcome resistance to existing drugs.[1]

Anticancer Activity

Copper(II) complexes with trifluoromethyl β-diketone ligands have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis of cancer cells.[2][3] Some copper complexes have also been shown to inhibit the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells.[4][5]

Table 1: Anticancer Activity of Representative Trifluoromethyl β-Diketone Metal Complexes

| Complex | Cancer Cell Line | IC50 (μM) | Reference |

| cis-[Cu(L1)2(DMSO)] | HeLa | 119.9 ± 15.1 | [1] |

| cis-[Cu(L0)2(DMSO)2] | HeLa | 86.6 ± 12.1 | [1] |

| [Cu(bta)(phen)]ClO4 (CBP-01) | Sarcoma 180 | 7.4 | [2][3] |

| [Cu(clmp)(btacl)(NO3)] (Complex 2) | MDA-MB-231 | < 20 | [6] |

| [Cu(memp)(bta)(NO3)]·H2O (Complex 3) | MDA-MB-231 | < 20 | [6] |

L1 = 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione; L0 = 1,1,1-trifluoro-4-(2-methoxyphenyl)butan-2,4-dione; bta = 4,4,4-trifluoro-1-phenyl-1,3-butanedionate; phen = 1,10-phenanthroline; clmp = 4-chloro-N-(pyridin-2-methylene)aniline; btacl = 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedionate; memp = 4-methyl-N-(pyridin-2-methylene)aniline.

Antimicrobial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents with novel modes of action. Metal complexes of trifluoromethyl β-diketones have exhibited significant activity against both Gram-positive and Gram-negative bacteria.[1] The chelation of the metal ion is believed to enhance the lipophilicity of the complex, facilitating its transport across the bacterial cell membrane.

Table 2: Antibacterial Activity of a Representative Trifluoromethyl β-Diketone Copper(II) Complex

| Complex | Bacterial Strain | MIC (µg/mL) |

| cis-[Cu(L1)2(DMSO)] | Staphylococcus aureus ATCC 25923 | 31 |

| cis-[Cu(L1)2(DMSO)] | Gram-positive and Gram-negative bacteria | 64–512 |

L1 = 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione. MIC values are comparable to streptomycin (31 µg·mL⁻¹) against S. aureus.[1]

Applications in Luminescent Materials

Lanthanide complexes with trifluoromethyl β-diketone ligands are known for their strong and sharp emission bands, arising from f-f electronic transitions.[7] The β-diketonate ligands act as "antenna" chromophores, efficiently absorbing UV radiation and transferring the energy to the central lanthanide ion, which then luminesces.[8][9] The introduction of fluorine atoms can enhance the luminescence quantum yield by minimizing non-radiative decay pathways.[8] These complexes have potential applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensors.

Table 3: Luminescent Properties of a Representative Europium(III) Trifluoromethyl β-Diketonate Complex

| Complex | Emission Color | Key Transition |

| Eu(btfa)3phenNO | Red | 5D0 → 7FJ |

btfa = benzoyltrifluoroacetonate; phen = 1,10-phenanthroline.

Experimental Protocols

Protocol 1: Synthesis of a Copper(II) Trifluoromethyl β-Diketonate Complex

This protocol describes the synthesis of bis(1,1,1-trifluoro-2,4-pentanedionato)copper(II), [Cu(tfac)2], a common precursor and catalyst.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

-

1,1,1-Trifluoro-2,4-pentanedione (Htfac)

-

Ammonia solution (concentrated)

-

Deionized water

-

Chloroform

-

Methanol

Procedure:

-

Dissolve 10 g (0.041 mol) of Cu(NO3)2·3H2O in 100 mL of deionized water in a 250 mL beaker.

-

Slowly add 15 mL of concentrated ammonia solution while stirring to form the deep blue tetraamminecopper(II) complex solution.

-

Under continuous stirring, add 11 mL of 1,1,1-trifluoro-2,4-pentanedione. A blue precipitate will form.

-

Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water.

-

Dry the crude product in a vacuum desiccator to yield a blue powder.

-

For purification, dissolve the crude product in a minimal amount of a refluxing 1:3 (v/v) chloroform:methanol solution.

-

Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the blue crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a metal complex against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test complex dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test complex in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test complex at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the complex) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Caption: Workflow for synthesis and biological evaluation.

Caption: Proposed anticancer mechanism of Cu(II) complexes.

Caption: Ligand and metal influence on biological activity.

References

- 1. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action of copper(II) complex with β-diketone and 1,10-phenanthroline (CBP-01) on sarcoma cells and biological effects under cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Copper (II) complexes of bidentate ligands exhibit potent anti-cancer activity regardless of platinum sensitivity status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyldithiocarbamate complex with copper: the mechanism of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Lanthanide Complexation with 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide complexes are of significant interest in various scientific and technological fields, including biomedical imaging, sensing, and optoelectronics, owing to their unique photophysical properties, such as sharp, line-like emission spectra and long luminescence lifetimes. The complexation of lanthanide ions with organic ligands that can efficiently absorb and transfer energy to the metal center (a phenomenon known as the "antenna effect") is a crucial strategy to overcome the low absorption coefficients of the lanthanide ions themselves.

This document provides a detailed protocol for the synthesis and characterization of luminescent lanthanide complexes using 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione as the primary ligand. This β-diketonate ligand is an excellent "antenna" due to its strong absorption in the UV region and its ability to form stable complexes with lanthanide ions. The trifluoromethyl group in the ligand structure can enhance the luminescence properties of the resulting complexes.[1]

Principle of Lanthanide Complexation and Luminescence

The formation of a stable complex between a lanthanide ion (Ln³⁺) and 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione involves the deprotonation of the β-diketone to form a bidentate ligand that coordinates to the lanthanide ion through its two oxygen atoms. Typically, three ligand molecules coordinate to a single lanthanide ion to form a tris-complex. The general reaction is as follows:

Ln³⁺ + 3 C₁₁H₉F₃O₂ → [Ln(C₁₁H₈F₃O₂)₃] + 3 H⁺